molecular formula C13H7Cl2NO4 B6407533 4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid CAS No. 1261984-91-1

4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid

Cat. No.: B6407533
CAS No.: 1261984-91-1
M. Wt: 312.10 g/mol
InChI Key: KCPQEMGKOGLOAC-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a dichlorophenyl group and a nitrobenzoic acid moiety

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-10-4-2-7(5-11(10)15)8-1-3-9(13(17)18)12(6-8)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPQEMGKOGLOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691263
Record name 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-91-1
Record name 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(3,4-dichlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 4-(3,4-Dichlorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. For example, in biological systems, the nitro group may be reduced to an amino group, which can then interact with various enzymes and receptors. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • 4-(3,4-Dichlorophenyl)benzoic acid
  • 4-(3,4-Dichlorophenyl)-2-aminobenzoic acid
  • 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid

Uniqueness: 4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a dichlorophenyl group, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

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